molecular formula C17H11F2N7 B11104571 N,N'-bis[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

N,N'-bis[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine

Cat. No.: B11104571
M. Wt: 351.3 g/mol
InChI Key: PZMDDXOKNKIXIF-VDEHPEQNSA-N
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Description

“N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” is a complex organic compound featuring fluorophenyl groups and a triazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the fluorophenylmethylidene intermediate: This can be achieved through a condensation reaction between 4-fluorobenzaldehyde and an appropriate amine.

    Construction of the triazolo-triazole core: This step involves cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorophenyl groups.

    Reduction: Reduction reactions could target the imine groups within the structure.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of advanced materials with specific electronic or photonic properties.

Biology

    Biological Probes: The compound might be used as a fluorescent probe for studying biological systems.

Medicine

    Drug Development:

Industry

    Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-triazole core could play a crucial role in these interactions, providing a scaffold for binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE
  • N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE

Uniqueness

The presence of fluorine atoms in “N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE” can significantly influence its chemical properties, such as increased stability and altered electronic characteristics, making it unique compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C17H11F2N7

Molecular Weight

351.3 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-N-[7-[(E)-(4-fluorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl]methanimine

InChI

InChI=1S/C17H11F2N7/c18-14-5-1-12(2-6-14)9-20-16-23-24-17-25(11-22-26(16)17)21-10-13-3-7-15(19)8-4-13/h1-11H/b20-9+,21-10+

InChI Key

PZMDDXOKNKIXIF-VDEHPEQNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=NN=C3N2N=CN3/N=C/C4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=NN=C3N2N=CN3N=CC4=CC=C(C=C4)F)F

Origin of Product

United States

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